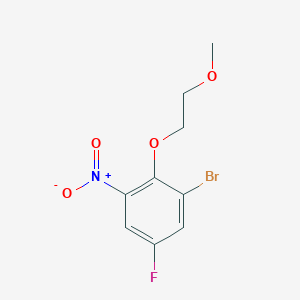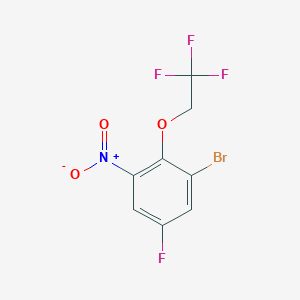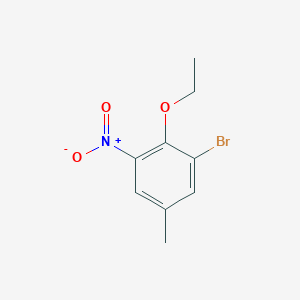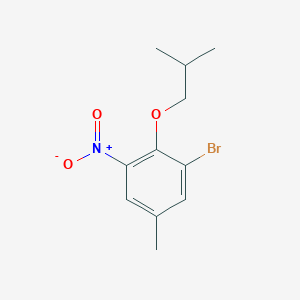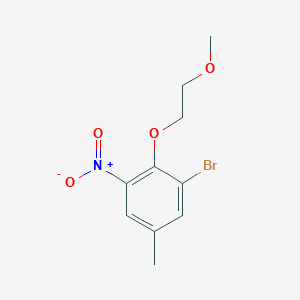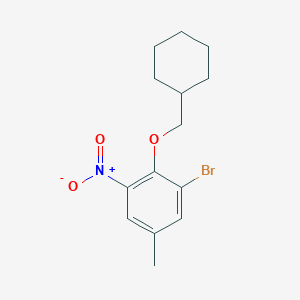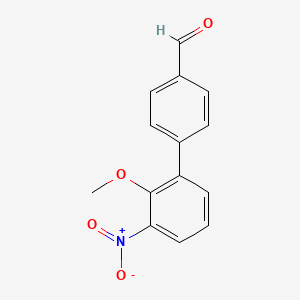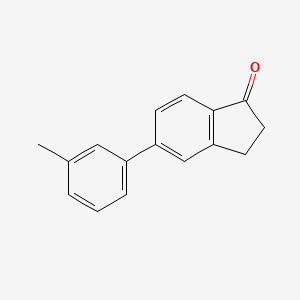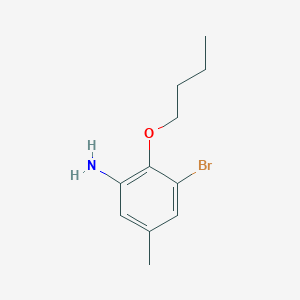
3-Bromo-2-butoxy-5-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-butoxy-5-methylaniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a bromine atom at the third position, a butoxy group at the second position, and a methyl group at the fifth position on the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 2-butoxy-5-methylaniline: The synthesis of 3-bromo-2-butoxy-5-methylaniline can be achieved by the bromination of 2-butoxy-5-methylaniline. This reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at a controlled temperature to ensure selective bromination at the third position.
Butoxylation of 3-bromo-5-methylaniline: Another synthetic route involves the butoxylation of 3-bromo-5-methylaniline. This can be achieved by reacting 3-bromo-5-methylaniline with butyl alcohol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically conducted under reflux conditions to facilitate the formation of the butoxy group at the second position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and butoxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Bromo-2-butoxy-5-methylaniline can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: The compound can be reduced to form 3-bromo-2-butoxy-5-methylcyclohexylamine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 3-Bromo-2-butoxy-5-methylcyclohexylamine.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Chemistry: 3-Bromo-2-butoxy-5-methylaniline is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of dyes, pigments, and polymers.
Biology: In biological research, this compound is used to study the effects of brominated aniline derivatives on cellular processes. It is also employed in the development of bioactive molecules with potential therapeutic applications.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. It is also utilized in the manufacture of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-bromo-2-butoxy-5-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and butoxy group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound can inhibit or activate specific biochemical pathways, leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.
Comparison with Similar Compounds
3-Bromo-2-methoxy-5-methylaniline: Similar structure but with a methoxy group instead of a butoxy group.
3-Bromo-2-ethoxy-5-methylaniline: Similar structure but with an ethoxy group instead of a butoxy group.
3-Bromo-2-propoxy-5-methylaniline: Similar structure but with a propoxy group instead of a butoxy group.
Uniqueness: 3-Bromo-2-butoxy-5-methylaniline is unique due to the presence of the butoxy group, which imparts distinct physicochemical properties compared to its analogs. The butoxy group enhances the compound’s lipophilicity, influencing its solubility, reactivity, and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-bromo-2-butoxy-5-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-3-4-5-14-11-9(12)6-8(2)7-10(11)13/h6-7H,3-5,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRSGMNWBJRISC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Br)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
